Famciclovir Impurity 8

Übersicht

Beschreibung

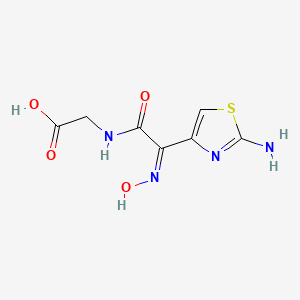

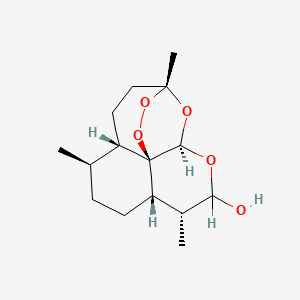

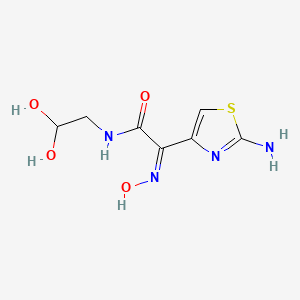

Famciclovir is a prodrug of penciclovir with higher oral bioavailability . It is a guanine analogue used to treat herpes virus infections .

Synthesis Analysis

Famciclovir is the diacetyl 6-deoxy analog of penciclovir . Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates .Molecular Structure Analysis

Famciclovir is 2-Amino-9H-purine in which the hydrogen at position 9 is substituted by a 4-acetoxy-3-(acetoxymethyl)but-1-yl group .Chemical Reactions Analysis

Famciclovir was found to degrade significantly in oxidative, acid and base degradation conditions and mildly in hydrolytic degradation conditions .Wissenschaftliche Forschungsanwendungen

Viral Replication in Chronic Hepatitis B : Famciclovir demonstrates a significant impact on the replication of the hepatitis B virus. A study found that a course of oral Famciclovir led to a substantial reduction in HBV DNA levels in patients with chronic hepatitis B virus infection (Main et al., 1996).

Impact on Hematopoiesis in Zebrafish Models : Famciclovir has been observed to cause hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells (HSPC) in zebrafish. However, it also showed potential benefits in treating myeloid malignancies in certain zebrafish models (Li et al., 2020).

Dose-Finding Study for Chronic Hepatitis B : Research into various dosages of Famciclovir for chronic hepatitis B has shown that higher doses are more effective in suppressing viral replication and reducing liver enzyme levels (Trépo et al., 2000).

Mode of Action and Conversion to Penciclovir : Famciclovir's conversion into Penciclovir, its active form, plays a critical role in its antiviral action. This process has been detailed in research focusing on its biochemical pathway (Hodge, 1993).

Treatment Efficacy for Herpes Zoster and Genital Herpes : Famciclovir's effectiveness in treating herpes zoster and genital/orolabial herpes has been comprehensively reviewed. The drug is comparable to other antivirals in efficacy and is well tolerated by patients (Simpson & Lyseng-Williamson, 2006).

Famciclovir's Role in Hematopoiesis and Hepatitis B Treatment : Studies have explored Famciclovir's impact on hematopoiesis and its potential application in managing hepatitis B virus infection, emphasizing its efficacy and safety (Mubareka et al., 2010).

Clinical Experience in Hepatitis B Virus Post-Transplantation : Clinical experiences with Famciclovir in preventing recurrent HBV in post-transplantation scenarios indicate its potential benefits and challenges, including resistance due to mutations in the HBV polymerase gene (Bartholomeusz et al., 1997).

Aldehyde Oxidase in Famciclovir to Penciclovir Conversion : Aldehyde oxidase plays a significant role in converting Famciclovir to Penciclovir in human liver, a crucial step in its activation as an antiviral agent (Clarke et al., 1995).

Antiviral Activities and Pharmacokinetics in Ducks : The effectiveness of Famciclovir against duck hepatitis B virus (DHBV) was demonstrated, indicating a broader potential application against other hepatitis viruses (Tsiquaye et al., 1996).

Treatment of Hepatitis B Infection Post-Liver Transplantation : Famciclovir has shown promising results in treating hepatitis B infection following liver transplantation, with a significant proportion of patients responding to the treatment (Manns et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-4-3-11(7-23-10(2)21)6-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUXXYGTRYJLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(CN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Famciclovir Impurity 8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

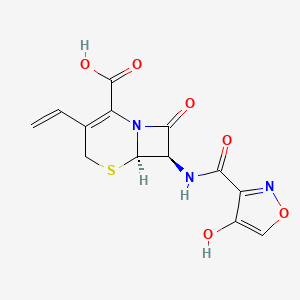

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)